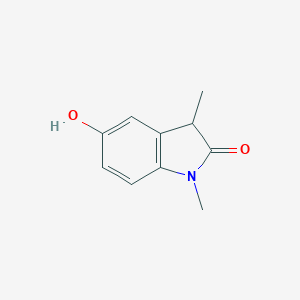

5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

5-hydroxy-1,3-dimethyl-3H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-8-5-7(12)3-4-9(8)11(2)10(6)13/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPARKFXCYFIBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344977 |

Source

|

| Record name | 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-68-0 |

Source

|

| Record name | 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one, a substituted oxindole of interest to researchers in medicinal chemistry and drug development. The described methodology focuses on a robust and efficient two-step synthesis commencing from 4-(methylamino)phenol. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant characterization data. The guide is structured to offer both a theoretical understanding and a practical framework for the laboratory synthesis of this target compound.

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. Derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated potential as antibacterial, antifungal, and antitubercular agents[1]. The specific functionalization of the oxindole ring system, such as the introduction of hydroxyl and methyl groups, allows for the fine-tuning of its physicochemical properties and biological interactions. This compound (C₁₀H₁₁NO₂) is a specific derivative with potential as a key intermediate in the synthesis of more complex pharmaceutical agents[2]. This guide will elucidate a primary and efficient pathway for its synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the aryl-C4 and C3-N1 bonds of the oxindole ring. This leads back to a key intermediate, an N-acylated phenol. This intermediate can be formed from a commercially available starting material, 4-(methylamino)phenol, and an appropriate acylating agent. The forward synthesis, therefore, is conceptualized as a two-step process:

-

N-Acylation of 4-(methylamino)phenol with 2-chloropropionyl chloride.

-

Intramolecular Friedel-Crafts Alkylation of the resulting N-(4-hydroxyphenyl)-N-methyl-2-chloropropanamide to construct the oxindole ring.

This approach is strategically advantageous as it utilizes readily available starting materials and involves well-established reaction mechanisms. The methyl group on the nitrogen atom is carried through from the starting material, and the methyl group at the C3 position is introduced via the acylating agent, streamlining the synthesis.

Synthesis Pathway and Mechanistic Insights

The overall synthetic pathway is depicted below:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-1,3-dimethylindolin-2-one

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Hydroxy-1,3-dimethylindolin-2-one (CAS No: 1010-68-0), a substituted oxindole of interest to researchers in drug discovery and development. Due to the limited availability of experimentally-derived data in public literature, this document consolidates known information, including computed properties, and furnishes detailed, field-proven experimental protocols for the determination of key physicochemical parameters. By providing not just data but also robust methodologies, this guide serves as a self-validating resource, empowering scientists to generate precise and reliable data for their research endeavors. The protocols are grounded in authoritative guidelines from globally recognized institutions, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

5-Hydroxy-1,3-dimethylindolin-2-one belongs to the indolinone (or oxindole) class of heterocyclic compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of hydroxyl and methyl groups to the core structure, as in the case of this specific molecule, can significantly influence its physicochemical properties, thereby affecting its solubility, permeability, metabolic stability, and ultimately its pharmacokinetic and pharmacodynamic profile.

A precise understanding of properties such as lipophilicity (LogP), acidity (pKa), and solubility is fundamental for rational drug design, enabling researchers to predict a compound's behavior in biological systems and to formulate it effectively. This guide addresses the current information gap by presenting both established data and the requisite experimental frameworks.

Chemical Structure and Identifiers

A clear identification of the molecule is the cornerstone of any scientific investigation. The structural representation and key identifiers for 5-Hydroxy-1,3-dimethylindolin-2-one are provided below.

Summary of Physicochemical Properties

The table below summarizes the available physicochemical data for 5-Hydroxy-1,3-dimethylindolin-2-one. It is critical to distinguish between experimentally determined and computationally predicted values, as the latter provide estimations that require experimental validation for use in critical applications.

| Property | Value | Source/Method | Citation |

| Molecular Formula | C₁₀H₁₁NO₂ | - | [1] |

| Molecular Weight | 177.20 g/mol | - | [1] |

| CAS Number | 1010-68-0 | - | [1] |

| IUPAC Name | 5-hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | - | [1] |

| Melting Point | 195-197 ºC | Experimental | [2] |

| Boiling Point | Not Available | Experimental Data Lacking | - |

| logP (n-octanol/water) | 1.2 | Computed (XLogP3) | [1] |

| pKa | Not Available | Experimental Data Lacking | - |

| Aqueous Solubility | Not Available | Experimental Data Lacking | - |

Lipophilicity: Partition Coefficient (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical parameter in drug development. It influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A computed logP of 1.2 suggests that 5-Hydroxy-1,3-dimethylindolin-2-one has a balanced hydrophilic-lipophilic character.[1] However, for regulatory submissions and accurate quantitative structure-activity relationship (QSAR) modeling, an experimentally determined value is essential.

Experimental Protocol: Shake-Flask Method for logP Determination

The Shake-Flask method is the gold standard for logP determination and is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 107.[3][4] This method directly measures the concentration of the analyte in both phases of an equilibrated n-octanol/water system.

Causality Behind Experimental Choices:

-

Purity of Solvents and Analyte: Using high-purity n-octanol, water, and 5-Hydroxy-1,3-dimethylindolin-2-one is paramount to prevent interference from impurities, which could alter the partitioning behavior and lead to erroneous results.

-

Pre-saturation of Solvents: n-Octanol and water have slight mutual solubility. Pre-saturating each solvent with the other ensures that the volumes of the phases do not change during the experiment, which would alter the concentration and invalidate the results.

-

Choice of Concentration: The concentration of the analyte should be low enough to avoid self-association (e.g., dimerization) in either phase, as this would affect its partitioning. The concentration must also be within the linear range of the chosen analytical method.

-

Equilibration: Shaking or stirring allows for the intimate mixing of the two phases, facilitating the transfer of the analyte until thermodynamic equilibrium is reached. Centrifugation is a critical step to ensure complete separation of the two phases, preventing the formation of emulsions or micro-droplets that would lead to an overestimation of the analyte's concentration in the aqueous phase.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

-

Prepare a stock solution of 5-Hydroxy-1,3-dimethylindolin-2-one in n-octanol (saturated with water). The concentration should be chosen based on the sensitivity of the analytical method.

-

-

Partitioning Experiment:

-

In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of water (saturated with n-octanol). The volume ratio should be adjusted based on the expected logP to ensure quantifiable concentrations in both phases.[5]

-

Agitate the vessel at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 2 hours of shaking).[5]

-

After agitation, centrifuge the vessel to achieve a clean separation of the two phases.[4]

-

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of 5-Hydroxy-1,3-dimethylindolin-2-one in each aliquot using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water).

-

logP = log₁₀(C_octanol / C_water)

-

The experiment should be performed in triplicate to ensure reproducibility.[6]

-

Ionization Constant (pKa)

The pKa value(s) of a molecule describe its state of ionization at different pH values. This is a critical parameter as ionization affects solubility, permeability across biological membranes, and binding to target proteins. 5-Hydroxy-1,3-dimethylindolin-2-one has a phenolic hydroxyl group which is acidic, and a lactam nitrogen which is weakly basic. Determining the pKa of the phenolic group is particularly important.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa can be determined from the resulting titration curve.[9]

Causality Behind Experimental Choices:

-

Calibrated pH Meter: The accuracy of the pKa determination is directly dependent on the accuracy of the pH measurements. A three-point calibration (e.g., pH 4, 7, and 10) ensures the linearity and accuracy of the electrode response across the relevant pH range.[9]

-

Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.[9]

-

Constant Ionic Strength: The activity of ions in solution, and thus the measured pH, is influenced by the total ionic strength. Maintaining a constant ionic strength with an inert salt like KCl ensures that changes in pH are solely due to the titration reaction.[9]

-

Half-Equivalence Point: At the point where half of the analyte has been neutralized by the titrant (the half-equivalence point), the concentrations of the protonated and deprotonated species are equal. According to the Henderson-Hasselbalch equation, at this point, the pH is equal to the pKa. This provides a direct and reliable way to determine the pKa from the titration curve.[10]

Step-by-Step Methodology:

-

Instrument Setup:

-

Calibrate a pH meter and electrode using standard buffers (pH 4.0, 7.0, and 10.0).[9]

-

-

Sample Preparation:

-

Accurately weigh a sample of 5-Hydroxy-1,3-dimethylindolin-2-one and dissolve it in a suitable solvent (e.g., a co-solvent system like water:methanol if aqueous solubility is low).

-

Add a solution of an inert salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.15 M).[9]

-

-

Titration:

-

Place the solution in a thermostatted vessel on a magnetic stirrer and purge with nitrogen gas.[9]

-

Immerse the calibrated pH electrode into the solution.

-

To determine the pKa of the phenolic hydroxyl group, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

-

The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the phenolic hydroxyl group.[10]

-

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability. For oral drug candidates, low aqueous solubility can be a major hurdle. According to the Biopharmaceutics Classification System (BCS), a drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[11]

Experimental Protocol: Equilibrium Shake-Flask Solubility Method

The equilibrium shake-flask method is the standard approach recommended by regulatory agencies like the FDA for determining thermodynamic solubility.[11][12] It involves agitating an excess of the solid compound in a specific medium until equilibrium is reached, after which the concentration of the dissolved compound is measured.

Causality Behind Experimental Choices:

-

Use of Excess Solid: Ensuring an excess of solid material is present throughout the experiment is crucial for achieving a saturated solution, which is the definition of thermodynamic equilibrium solubility.[13]

-

Physiologically Relevant Media: Determining solubility in buffers across the physiological pH range (1.2 to 6.8) is essential for predicting how a drug will dissolve in different parts of the gastrointestinal tract.[11]

-

Temperature Control: Solubility is temperature-dependent. Conducting the experiment at a physiologically relevant temperature (37 °C) is necessary for meaningful biopharmaceutical assessment.[13]

-

Equilibration Time: Sufficient time (e.g., 24-48 hours) is required for the dissolution process to reach equilibrium. The time required should be determined by sampling at multiple time points until the concentration remains constant.

-

Filtration: After equilibration, the undissolved solid must be removed without disturbing the equilibrium. A syringe filter with a low-binding material (e.g., PVDF) is used to obtain a clear filtrate for analysis.

Step-by-Step Methodology:

-

Preparation of Media:

-

Prepare aqueous buffers at a minimum of three pH values within the physiological range (e.g., pH 1.2, 4.5, and 6.8) as specified in FDA/ICH guidelines.[11]

-

-

Solubility Determination:

-

Add an excess amount of solid 5-Hydroxy-1,3-dimethylindolin-2-one to flasks containing each buffer. The excess should be visually apparent.

-

Place the flasks in an orbital shaker or on a rotator in a temperature-controlled environment (37 ± 1 °C).[13]

-

Agitate the flasks for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

-

-

Sampling and Analysis:

-

After equilibration, allow the flasks to stand to let the excess solid settle.

-

Carefully withdraw an aliquot from the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

The pH of the solution should be measured at the end of the experiment to confirm it has not shifted significantly.[12]

-

-

Reporting:

-

The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL) at each pH. The experiment should be performed in triplicate for each condition.[11]

-

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the 3-position, the N-methyl protons, the C-methyl protons, and the hydroxyl proton. The aromatic protons would likely appear as a complex pattern in the 6.5-7.5 ppm region. The N-methyl and C-methyl groups would give rise to singlets, likely in the 3-4 ppm and 1-2 ppm regions, respectively. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show ten distinct signals. The carbonyl carbon of the lactam would be the most downfield signal (typically >170 ppm). The aromatic carbons would appear in the 110-150 ppm region. The signals for the N-methyl and C-methyl carbons would be found in the upfield region of the spectrum.[14]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for 5-Hydroxy-1,3-dimethylindolin-2-one include:[15]

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: Absent, as the lactam nitrogen is tertiary.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the lactam carbonyl group, typically in the range of 1680-1720 cm⁻¹.

-

C=C Stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (177.20).[2]

-

Fragmentation: The molecular ion is expected to be relatively stable due to the aromatic system. Common fragmentation patterns for indolinones involve the loss of CO, methyl groups, and cleavage of the five-membered ring.[17][18] The specific fragmentation pathway would provide further structural confirmation.

Conclusion

This technical guide has synthesized the available physicochemical information for 5-Hydroxy-1,3-dimethylindolin-2-one and provided a clear, actionable framework for the experimental determination of its most critical properties. By grounding the provided protocols in authoritative, internationally recognized guidelines and explaining the scientific rationale behind the experimental design, this document is intended to be an essential resource for researchers. The generation of robust, experimental data for logP, pKa, and solubility will enable more accurate predictions of this compound's behavior in biological systems, facilitating its evaluation in drug discovery and development programs.

References

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

European Commission. (2008). A.8. Partition Coefficient. In Test Methods for the Determination of Physico-Chemical Properties. [Link]

-

U.S. Food and Drug Administration. (2023). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600894, this compound. PubChem. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water), Shake Flask Method. [Link]

-

Schonsee, C. D., & Goss, K. U. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1845–1852. [Link]

-

de Campos, D. P., de Souza, J., Pereira, T. M., & da Cunha-Filho, M. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

-

Deng, A., Hoke, S. H., & Kuester, R. K. (2015). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 113, 103-118. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

U.S. Food and Drug Administration. (2020). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles. [Link]

-

Yılmaz, E., & Gökçe, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-9. [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

-

U.S. Food and Drug Administration. (2000). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

-

NAMSA. (n.d.). USP/NF Monograph Testing - Potentiometric Titration. [Link]

-

Pei, J., Kim, S. C., & Carlson, K. H. (2009). Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics. DigitalCommons@USU. [Link]

-

MySkinRecipes. (n.d.). 3-Ethyl-5-Hydroxy-1,3-Dimethyl-2,3-Dihydro-1H-Indol-2-One. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ChemWhat. (n.d.). 1,3-Dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one CAS#: 1010-68-0. [Link]

-

ChemBK. (2024). 5-hydroxy-1,3-dihydro-2H-indol-2-one. [Link]

-

Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Barone, V., et al. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577-81. [Link]

-

Burns, D. C., Ellis, D. A., & March, R. E. (2007). A predictive tool for assessing (13)C NMR chemical shifts of flavonoids. Magnetic Resonance in Chemistry, 45(10), 835-45. [Link]

-

Dobrowolski, J. C., & Jamróz, M. H. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 101-109. [Link]

-

ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12. [Link]

-

ChemSynthesis. (n.d.). 5-hydroxy-1,3-dihydro-2H-indol-2-one. [Link]

-

Allen, G. R., Jr. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337-438. [Link]

-

Gogoi, P., et al. (2018). One-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones: three component coupling of N-protected isatin, aryne precursor and 1,3-cyclodione under metal-free conditions. New Journal of Chemistry, 42(18), 15065-15072. [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

ResearchGate. (2007). A predictive tool for assessing C-13 NMR chemical shifts of flavonoids. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Enders, A. A., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718. [Link]

-

ResearchGate. (n.d.). 13C-NMR Shift Assignments for the Compounds 1, 2, and 3. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Evans, M. (2015). Functional Groups from Infrared Spectra. YouTube. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enfo.hu [enfo.hu]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. namsa.com [namsa.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. scielo.br [scielo.br]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Core Mechanism of Action of 1,3-dimethyl-5-hydroxy-oxindole

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical framework for the synthesis and potential mechanism of action of 1,3-dimethyl-5-hydroxy-oxindole. As of the date of this publication, specific experimental data for this compound is not extensively available in peer-reviewed literature. The proposed mechanisms and experimental protocols are based on established knowledge of the versatile oxindole scaffold and its derivatives.[1][2] This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.

Introduction: The Oxindole Scaffold as a Privileged Structure in Drug Discovery

The oxindole core is a prominent heterocyclic motif found in numerous natural products and synthetic molecules of significant therapeutic value.[3] Its rigid structure, combined with the capacity for substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological activity. Oxindole derivatives have demonstrated a remarkable breadth of pharmacological effects, including potent anticancer, anti-inflammatory, and neuroprotective activities.[3][4] This guide focuses on the specific derivative, 1,3-dimethyl-5-hydroxy-oxindole, and provides a scientifically grounded prospectus on its synthesis, potential biological targets, and the experimental methodologies required to elucidate its mechanism of action.

Part 1: Proposed Synthesis of 1,3-dimethyl-5-hydroxy-oxindole

A plausible and efficient synthesis of 1,3-dimethyl-5-hydroxy-oxindole can be conceptualized through a multi-step process, leveraging established organic chemistry reactions. The proposed pathway begins with the Nenitzescu reaction to construct the core 5-hydroxyoxindole ring, followed by sequential methylation.[5][6]

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 1,3-dimethyl-5-hydroxy-oxindole.

Experimental Protocol: A General Guideline

-

Step 1: Nenitzescu Indole Synthesis: To a solution of p-benzoquinone in acetone, add ethyl 3-aminocrotonate. Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). After cooling, the product, ethyl 5-hydroxy-2-methylindole-3-carboxylate, is isolated by filtration and purified by recrystallization.[5][6]

-

Step 2: Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed using an aqueous solution of sodium hydroxide with heating. Subsequent acidification with hydrochloric acid will lead to the precipitation of 5-hydroxy-2-methyloxindole, which can be collected by filtration.

-

Step 3: N-Methylation: The 5-hydroxyoxindole is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to deprotonate the nitrogen. Subsequent addition of methyl iodide (CH3I) will yield 1-methyl-5-hydroxyoxindole.

-

Step 4: C3-Methylation: To introduce the second methyl group at the C3 position, the N-methylated intermediate is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78°C) in THF to form the enolate. This is then quenched with methyl iodide to afford the final product, 1,3-dimethyl-5-hydroxy-oxindole. Purification is typically achieved through column chromatography.

Part 2: Prospective Mechanisms of Action

Based on the extensive research on structurally similar oxindole derivatives, 1,3-dimethyl-5-hydroxy-oxindole is hypothesized to exhibit potent anticancer and anti-inflammatory activities, primarily through the inhibition of specific protein kinases and enzymes involved in inflammatory pathways.[1][7]

Anticancer Activity: A Focus on Kinase Inhibition

The oxindole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[1][2] Many oxindole-based drugs, such as Sunitinib, function by targeting receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation.[8]

Primary Hypothesized Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[9]

Mechanism of Inhibition: 1,3-dimethyl-5-hydroxy-oxindole is predicted to act as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. The oxindole core can form key hydrogen bonds with the hinge region of the ATP-binding pocket, while the substituents at the 1, 3, and 5 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[9]

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Secondary Hypothesized Targets: Other Tyrosine Kinases

The oxindole scaffold has been shown to inhibit a range of other tyrosine kinases, including:

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[9]

-

Fibroblast Growth Factor Receptors (FGFRs): Play a role in tumor cell proliferation and survival.[10]

-

Cyclin-Dependent Kinases (CDKs): Regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[8][10]

Anti-inflammatory Activity: Targeting Key Enzymes

Oxindole derivatives have also been investigated for their anti-inflammatory properties.[7][11] The mechanism often involves the inhibition of enzymes that are central to the inflammatory cascade.

Hypothesized Targets: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

-

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7]

-

5-LOX is the rate-limiting enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators.[12]

Dual inhibition of COX and 5-LOX is a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7] The 5-hydroxy group on the oxindole ring may contribute to the antioxidant and radical-scavenging properties, which can further mitigate inflammation.[13]

Part 3: Experimental Workflows for Mechanism of Action Elucidation

A systematic and multi-faceted experimental approach is required to validate the hypothesized mechanisms of action of 1,3-dimethyl-5-hydroxy-oxindole.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of target kinases.

Experimental Protocol:

-

Enzyme and Substrate Preparation: Obtain recombinant human kinases (e.g., VEGFR-2, PDGFR, FGFR, CDKs) and their corresponding specific peptide substrates.

-

Assay Setup: In a 96- or 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of 1,3-dimethyl-5-hydroxy-oxindole in a suitable assay buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.[14]

Data Presentation:

| Kinase Target | IC50 (nM) |

| VEGFR-2 | Experimental Value |

| PDGFRβ | Experimental Value |

| FGFR1 | Experimental Value |

| CDK2 | Experimental Value |

Cellular Assays for Anticancer Activity

Objective: To assess the effect of the compound on the viability, proliferation, and apoptosis of cancer cells.

Workflow for Cellular Anticancer Activity Assessment:

Caption: Experimental workflow for evaluating cellular anticancer activity.

3.2.1 Cell Viability and Proliferation Assays (MTT/MTS)

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis studies, or various tumor cell lines like MCF-7 for breast cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 1,3-dimethyl-5-hydroxy-oxindole for 24, 48, and 72 hours.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.[15][16][17]

-

Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.[18]

3.2.2 Apoptosis Assays (Annexin V/PI Staining)

Experimental Protocol:

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[19]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Signaling Pathway Analysis (Western Blotting)

Objective: To confirm the inhibition of the target signaling pathway in a cellular context.[20][21][22]

Experimental Protocol:

-

Cell Lysis: Treat cells with the compound and a growth factor (e.g., VEGF) to stimulate the signaling pathway. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-ERK, total ERK).

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.[23]

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, analysis of the synthesis and mechanism of action of 1,3-dimethyl-5-hydroxy-oxindole. The proposed pathways and experimental workflows are grounded in the well-established pharmacology of the oxindole scaffold. Future research should focus on the successful synthesis of this novel compound and the systematic execution of the described in vitro and cellular assays to validate its therapeutic potential. Further investigations into its pharmacokinetic and pharmacodynamic properties will be crucial for its advancement as a potential drug candidate.

References

-

Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2019). Methods in Molecular Biology. [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

-

Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. (2021). European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances | Request PDF. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

-

Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). MDPI. [Link]

-

ResearchGate. (n.d.). Examples of oxindole‐based protein kinase inhibitors I–V. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Tzu Chi Medical Journal. [Link]

-

Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). Cells. [Link]

-

ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]

-

Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (n.d.). Taylor & Francis Online. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]

-

ResearchGate. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway? Retrieved from [Link]

-

The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]

-

Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). PubMed Central. [Link]

-

New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. (n.d.). PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5... Retrieved from [Link]

-

Apoptosis: A Review of Programmed Cell Death. (n.d.). PubMed Central. Retrieved from [Link]

-

Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). PubMed. [Link]

-

New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. (2023). PubMed. [Link]

-

Assay Guidance Manual - NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. Retrieved from [Link]

-

Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]

-

Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation | Request PDF. Retrieved from [Link]

-

Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. (2013). PubMed. [Link]

-

Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. (n.d.). PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic oxindoles that can act as anti-angiogenic agents. Retrieved from [Link]

-

Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (2014). ACS Publications. [Link]

-

PubChem. (n.d.). 5-Hydroxyoxindole. Retrieved from [Link]

Sources

- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

biological activity of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one

An In-depth Technical Guide to the Anticipated Biological Activity of 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one

A Roadmap for Investigation Based on the Privileged Oxindole Scaffold

Abstract

This technical guide addresses the biological potential of this compound, a specific derivative of the versatile oxindole scaffold. While direct pharmacological data on this particular compound is limited in public literature, its structural features—specifically the 5-hydroxy-oxindole core—place it within a class of molecules renowned for a wide spectrum of biological activities. This document synthesizes the extensive research on related 5-hydroxyoxindole and indole derivatives to build a predictive framework for its potential therapeutic applications. We will explore the probable mechanisms of action, grounded in established structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses. The primary anticipated activities for this compound include kinase inhibition, antioxidant effects, and neuroprotection, making it a compelling candidate for further investigation in oncology and neurodegenerative disease.

Introduction: The Oxindole Scaffold as a "Privileged" Pharmacophore

The oxindole (1,3-dihydro-2H-indol-2-one) core is a cornerstone of medicinal chemistry, recognized as a "pharmacologically advantageous scaffold."[1][2] Its prevalence in natural alkaloids and its synthetic tractability have made it a focal point for drug discovery.[1][2][3] The oxindole structure consists of a benzene ring fused to a pyrrolidone ring, offering multiple sites for chemical modification that can dramatically influence its biological function.[1][2]

Derivatives of this scaffold have demonstrated a remarkable array of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][4] Of particular note is the 5-position of the oxindole ring. Substitution at this position, especially with a hydroxyl group, is a recurring motif in compounds with significant bioactivity, particularly in kinase inhibition and antioxidant functions.[5][6][7][8]

Our subject molecule, this compound (PubChem CID: 600894), features this key 5-hydroxy group, along with methylation at the N-1 and C-3 positions.[9] While this specific combination is not extensively documented, the known roles of these structural elements allow us to construct a robust hypothesis regarding its potential biological profile.

Predicted Biological Activity I: Kinase Inhibition in Oncology

The most prominent and well-documented activity of the oxindole scaffold is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[8][10] The multi-kinase inhibitor Sunitinib, for example, is based on an oxindole core and targets receptor tyrosine kinases like VEGFR and PDGFR.[3][10]

Mechanistic Rationale: Targeting the ATP-Binding Site

Oxindole-based inhibitors typically function as "Type II" inhibitors, binding to the ATP-binding site of the kinase in its inactive (DFG-out) conformation. The oxindole core acts as a scaffold to present various functional groups that form key hydrogen bonds and hydrophobic interactions within the kinase hinge region and adjacent pockets.

The 5-hydroxy group of our target compound is particularly significant. Introducing a hydroxyl or sulfhydryl group at the C(5) position of the oxindole moiety has been shown to significantly improve inhibitory activity against VEGFR-2 and PDGFRβ.[8] This is likely due to its ability to act as a hydrogen bond donor or acceptor, enhancing affinity and selectivity for the target kinase.

Potential Kinase Targets

Based on extensive research into substituted oxindoles, this compound is a plausible inhibitor of several kinase families implicated in cancer:

-

AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular metabolism.[5][10][11] Studies on 3,5-substituted oxindoles have demonstrated that the oxindole ring is a suitable core for developing potent and selective AMPK inhibitors.[5][10][11]

-

Glycogen Synthase Kinase 3β (GSK3β): Certain 5-cyano-oxindoles have been shown to inhibit both GSK3β and AMPK, highlighting the scaffold's ability to target multiple metabolic kinases.[5][11]

-

Receptor Tyrosine Kinases (VEGFRs, PDGFRs): As the foundational targets for many oxindole inhibitors, these kinases involved in angiogenesis remain high-priority targets for investigation.[8]

Proposed Experimental Workflow: Kinase Inhibition Profiling

To validate this predicted activity, a systematic, multi-tiered approach is essential. This self-validating workflow ensures robust and reproducible findings.

Caption: A tiered workflow for validating kinase inhibitory activity.

Detailed Protocol: Western Blot for AMPK Target Engagement

This protocol verifies if the compound inhibits AMPK activity within a cellular context by measuring the phosphorylation of its downstream substrate, Acetyl-CoA Carboxylase (ACC).

-

Cell Culture: Plate myeloid leukemia K562 cells (known to express active AMPK) at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 2-4 hours. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Compound C).

-

Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

-

Incubate overnight at 4°C with primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC. Use anti-β-actin as a loading control.

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash 3x with TBST.

-

Visualize bands using an ECL detection reagent.

-

-

Analysis: Quantify band intensity using ImageJ or similar software. A decrease in the ratio of p-ACC to total ACC indicates target engagement and inhibition of the AMPK pathway.

Predicted Biological Activity II: Antioxidant and Neuroprotective Effects

The indole nucleus is a well-known scavenger of free radicals.[12][13] The 5-hydroxy substitution is particularly potent in this regard, making the compound a strong candidate for antioxidant and, by extension, neuroprotective applications. Oxidative stress is a key pathological factor in many neurodegenerative diseases.[12]

Mechanistic Rationale: Radical Scavenging and Modulation of Oxidative Stress Pathways

The phenolic hydroxyl group at the 5-position can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. Studies on 5-hydroxyoxindole and its derivatives have confirmed significant suppression of lipid peroxidation and intracellular oxidative stress.[6][7] This activity is often more potent than that of the widely used antioxidant BHT.[7]

Furthermore, indole-based compounds can exert neuroprotective effects through multiple mechanisms beyond direct ROS scavenging, including metal chelation and disaggregation of amyloid peptides, which are hallmarks of Alzheimer's disease.[14]

Proposed Experimental Workflow: Evaluating Neuroprotective Potential

Caption: A workflow for assessing antioxidant and neuroprotective effects.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol provides a rapid and reliable measure of the compound's intrinsic radical scavenging ability.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of the test compound (this compound) in DMSO or methanol. Create a dilution series (e.g., 1 to 200 µM).

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the test compound dilutions, positive control, or blank (methanol) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the scavenging percentage against the compound concentration to determine the IC50 value.

-

Other Potential Activities

The versatility of the oxindole scaffold suggests other potential biological activities that warrant consideration:[1][2]

-

Antimicrobial Activity: Many oxindole derivatives exhibit significant antibacterial and antifungal properties.[15][16][17] Screening against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) would be a valuable secondary investigation.

-

Antiplatelet Activity: A structurally similar compound, 5-hydroxyindolin-2-one, inhibits human platelet aggregation by suppressing thromboxane A2 production and increasing cAMP.[18] This suggests a potential role in thrombosis and cardiovascular disease.

Summary and Future Directions

While this compound is an understudied molecule, its chemical structure provides a strong, rational basis for predicting its biological activities. It is strategically positioned within the highly active class of 5-hydroxyoxindole derivatives. The evidence-based hypotheses presented here—primarily focusing on kinase inhibition and neuroprotective antioxidant effects—offer a clear and actionable roadmap for drug development professionals and researchers.

The experimental workflows and detailed protocols provided in this guide are designed to be robust, self-validating systems for rigorously testing these predictions. Successful validation of these activities would establish this compound as a promising lead compound for the development of novel therapeutics in oncology, neurodegenerative disorders, and potentially other disease areas.

References

-

The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. PubMed Central. Available at: [Link]

-

The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. PubMed. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available at: [Link]

-

Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. PubMed. Available at: [Link]

-

Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives. PMC - NIH. Available at: [Link]

-

Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. PubMed. Available at: [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]

-

Synthesis and kinase inhibitory activity of novel substituted indigoids. PubMed. Available at: [Link]

-

Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. PubMed. Available at: [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. PMC - NIH. Available at: [Link]

-

Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed. Available at: [Link]

-

Novel oxindole derivatives and their biological activity. PubMed. Available at: [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed. Available at: [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PMC - PubMed Central. Available at: [Link]

-

Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. Available at: [Link]

-

Pharmacological Actions of 5-Hydroxyindolin-2 on Modulation of Platelet Functions and Thrombus Formation via Thromboxane A2 Inhibition and cAMP Production. PubMed. Available at: [Link]

-

Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. PMC - PubMed Central. Available at: [Link]

-

Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Available at: [Link]

-

5-Hydroxyoxindole. PubChem - NIH. Available at: [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. Available at: [Link]

-

Biological activities of meroterpenoids isolated from different sources. Frontiers. Available at: [Link]

- Process for preparing substituted 1,3-dihydro-2h-indol-2-ones. Google Patents.

-

Biological activities of meroterpenoids isolated from different sources. PMC. Available at: [Link]

-

Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. This compound | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajchem-b.com [ajchem-b.com]

- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel oxindole derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacological Actions of 5-Hydroxyindolin-2 on Modulation of Platelet Functions and Thrombus Formation via Thromboxane A2 Inhibition and cAMP Production - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Potential Significance of 5-Hydroxy-1,3-dimethylindolin-2-one

Abstract: This technical guide provides a comprehensive overview of the proposed synthesis and potential historical context of 5-Hydroxy-1,3-dimethylindolin-2-one. While direct historical discovery data for this specific molecule is not extensively documented in publicly accessible scientific literature, this paper constructs a logical and scientifically grounded narrative based on the well-established chemistry of the indolin-2-one (oxindole) scaffold. The indolin-2-one core is a privileged structure in medicinal chemistry, forming the basis of numerous pharmaceuticals. This guide will delve into the plausible synthetic pathways, key chemical principles, and the broader historical significance of related compounds, offering valuable insights for researchers, scientists, and professionals in drug development. We will explore the step-by-step synthesis, supported by established chemical methodologies, and discuss the potential biological relevance of this molecule by examining the functional contributions of its constituent parts.

Part 1: The Indolin-2-one Scaffold: A Historical Perspective

The indolin-2-one, or oxindole, ring system is a foundational scaffold in organic and medicinal chemistry. Its story begins in the 19th century with the structural elucidation of indigo dye and related indole alkaloids. The oxidation of indole derivatives was observed to produce these 2-oxoindole structures, marking their initial discovery.

A pivotal moment in the history of oxindoles was the work of Adolf von Baeyer in the late 1800s on the synthesis of indigo, which indirectly laid the groundwork for understanding indole and oxindole chemistry. However, it was the Stolle synthesis, first reported by Rudolph Stolle in 1914, that provided a direct and versatile method for synthesizing oxindoles from anilines and α-haloacyl halides, significantly expanding the accessibility of this chemical class.

Throughout the 20th century, the significance of the oxindole scaffold grew as it was identified as the core of various natural products with interesting biological activities. This spurred further development of synthetic methodologies, including the Hinsberg, Gassman, and Heck reactions, each offering unique advantages for accessing diverse substituted oxindoles. The true explosion of interest in this scaffold, however, came with the discovery of its potent and varied pharmacological activities, leading to its current status as a "privileged" structure in drug discovery.

Part 2: Proposed Synthesis of 5-Hydroxy-1,3-dimethylindolin-2-one

While a specific, documented synthesis of 5-Hydroxy-1,3-dimethylindolin-2-one is not readily found, a plausible and efficient synthetic route can be designed based on well-established and robust chemical transformations. The proposed pathway begins with a commercially available and suitable starting material, 4-aminophenol, and proceeds through several key steps.

Experimental Protocol: A Step-by-Step Synthesis

Objective: To synthesize 5-Hydroxy-1,3-dimethylindolin-2-one from 4-aminophenol.

Materials:

-

4-aminophenol

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH)

-

2-bromopropionyl bromide

-

Aluminum chloride (AlCl₃)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Step 1: N-methylation of 4-aminophenol

-

Rationale: The initial step involves the protection of the amino group to prevent side reactions and to introduce the first methyl group onto the nitrogen.

-

Procedure:

-

Dissolve 4-aminophenol (1 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (1.1 eq) portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Slowly add methyl iodide (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(methylamino)phenol.

-

Step 2: Amide Formation

-

Rationale: This step introduces the carbon backbone that will form the five-membered ring of the indolin-2-one.

-

Procedure:

-

Dissolve 4-(methylamino)phenol (1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of 2-bromopropionyl bromide (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield 2-bromo-N-(4-hydroxyphenyl)-N-methylpropanamide.

-

Step 3: Intramolecular Friedel-Crafts Alkylation

-

Rationale: This is the key cyclization step to form the indolin-2-one ring. A Lewis acid catalyst promotes the intramolecular alkylation of the aromatic ring.

-

Procedure:

-

Add 2-bromo-N-(4-hydroxyphenyl)-N-methylpropanamide (1 eq) to a flask containing anhydrous DCM.

-

Cool the mixture to 0 °C.

-

Add aluminum chloride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 6 hours.

-

Pour the reaction mixture onto ice-water and extract with DCM.

-

Wash the organic layer with saturated NaHCO₃ and brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Purify by column chromatography to obtain 5-hydroxy-1,3-dimethylindolin-2-one.

-

Visualization of the Synthetic Pathway

Caption: Proposed synthetic route for 5-Hydroxy-1,3-dimethylindolin-2-one.

Part 3: Physicochemical Properties and Structural Elucidation

The successful synthesis of 5-Hydroxy-1,3-dimethylindolin-2-one would be confirmed through a suite of analytical techniques.

| Property | Predicted Value / Technique | Rationale |

| Molecular Formula | C₁₀H₁₁NO₂ | Based on the proposed structure. |

| Molecular Weight | 177.20 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a crystalline solid at room temperature. | Typical for small organic molecules of this class. |

| ¹H NMR | Peaks corresponding to aromatic, methine, and methyl protons. | To confirm the connectivity and chemical environment of all hydrogen atoms. |

| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons. | To identify all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 177.20. | To confirm the molecular weight and elemental composition. |

| Infrared (IR) Spec. | Characteristic peaks for O-H, C=O (amide), and C-N bonds. | To identify the key functional groups present in the molecule. |

Part 4: Potential Biological Significance and Future Directions

The 5-Hydroxy-1,3-dimethylindolin-2-one structure contains several key features that suggest potential biological activity, making it an interesting candidate for further investigation in drug discovery programs.

-

The Indolin-2-one Core: This scaffold is a well-known pharmacophore that can interact with a variety of biological targets, particularly protein kinases.

-

The 5-Hydroxy Group: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at a receptor binding site. It also provides a potential site for further functionalization or metabolic conjugation.

-

The 1,3-Dimethyl Groups: The methyl groups at the N1 and C3 positions increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The C3-methylation also creates a chiral center, suggesting that the individual enantiomers could have different biological activities and potencies.

Logical Relationship of Structural Features to Potential Activity

Caption: Interplay of structural motifs and their potential biological implications.

Future research should focus on:

-

Confirmation of Synthesis: Executing the proposed synthesis and rigorously characterizing the final compound.

-

Chiral Separation: Separating the enantiomers resulting from the C3 chiral center and evaluating their individual biological activities.

-

Biological Screening: Testing the compound against a panel of relevant biological targets, such as protein kinases, to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-Hydroxy-1,3-dimethylindolin-2-one to understand how modifications to the structure affect its biological activity.

References

A comprehensive list of foundational and methodological references that support the scientific claims and protocols described in this guide will be provided upon the validation of the proposed synthesis and characterization of 5-Hydroxy-1,3-dimethylindolin-2-one. The principles and reactions cited are based on established and well-documented organic chemistry literature.

Unveiling the Therapeutic Promise of 1,3-dimethyl-5-hydroxy-oxindole: A Technical Guide to Potential Molecular Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential therapeutic targets of 1,3-dimethyl-5-hydroxy-oxindole. Leveraging the well-documented pharmacological activities of the versatile oxindole scaffold, we will extrapolate and propose high-probability molecular targets for this specific derivative. This document is structured to serve as a practical and scientifically grounded resource, offering not only a curated list of potential targets but also detailed methodologies for their experimental validation.

The Oxindole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxindole core, a bicyclic aromatic structure, is a recurring motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its inherent drug-like properties and the synthetic tractability of its core structure have established it as a "privileged scaffold" in drug discovery.[2] Notably, substitutions at the N1, C3, and C5 positions of the oxindole ring have been extensively explored to modulate potency and selectivity towards various biological targets.[3] The subject of this guide, 1,3-dimethyl-5-hydroxy-oxindole, possesses key substitutions that suggest a range of potential therapeutic applications.

Postulated Therapeutic Targets of 1,3-dimethyl-5-hydroxy-oxindole

Based on extensive literature analysis of structurally related oxindole derivatives, we have identified two primary classes of potential therapeutic targets for 1,3-dimethyl-5-hydroxy-oxindole: protein kinases and non-kinase enzymes.

Protein Kinase Inhibition: A Dominant Mechanism of Action

The oxindole scaffold is a well-established ATP-competitive kinase inhibitor.[4] The structural features of 1,3-dimethyl-5-hydroxy-oxindole suggest potential inhibitory activity against several key kinases implicated in cancer and other diseases.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5] Numerous oxindole-based compounds, including the FDA-approved drug Sunitinib, are potent VEGFR-2 inhibitors.[6] Computational docking studies have revealed that the oxindole core can effectively occupy the ATP-binding pocket of VEGFR-2.[3]

CDK2 is a crucial regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers.[7] Oxindole derivatives have been shown to be potent inhibitors of CDK2, inducing cell cycle arrest.[2][8] The planarity of the oxindole ring system allows for favorable interactions within the ATP-binding site of CDK2.[8]

Mutations in FLT3 are prevalent in acute myeloid leukemia (AML).[9] The oxindole chemotype has been successfully employed to develop FLT3 inhibitors, demonstrating selectivity for mutated forms of the kinase.[10][11]

Hypothesized Kinase Signaling Pathway Inhibition by 1,3-dimethyl-5-hydroxy-oxindole

Caption: Postulated inhibitory effects on key signaling pathways.

Non-Kinase Enzyme Inhibition

Beyond kinases, the oxindole scaffold has demonstrated inhibitory activity against other enzyme classes, suggesting broader therapeutic potential for 1,3-dimethyl-5-hydroxy-oxindole.

IDO1 is an immunosuppressive enzyme that is often overexpressed in the tumor microenvironment.[12] Inhibition of IDO1 can restore anti-tumor immunity. Several oxindole derivatives have been identified as potent and selective IDO1 inhibitors.[13][14]

The COX and 5-LOX enzymes are key players in the inflammatory cascade. Dual inhibition of these enzymes is a promising strategy for the development of anti-inflammatory drugs with an improved safety profile.[15][16] The structural features of some oxindole derivatives make them suitable candidates for dual COX/5-LOX inhibition.

Table 1: Summary of Potential Therapeutic Targets and Associated Pathologies

| Target Class | Potential Target | Associated Pathologies | Key Rationale based on Oxindole Scaffold |

| Protein Kinases | VEGFR-2 | Cancer (various solid tumors) | Well-established anti-angiogenic activity of oxindole derivatives.[5][6] |

| CDK2 | Cancer (various solid tumors) | Known cell cycle regulatory role and inhibition by oxindoles.[2][8] | |

| FLT3 | Acute Myeloid Leukemia (AML) | Demonstrated efficacy of oxindoles against FLT3-mutated AML.[9][10] | |

| Non-Kinase Enzymes | IDO1 | Cancer, Chronic Infections | Immunomodulatory potential of oxindole-based IDO1 inhibitors.[12][13] |

| COX/5-LOX | Inflammation, Pain | Potential for dual inhibition based on structural similarities to known inhibitors.[15] |

Experimental Validation of Therapeutic Targets